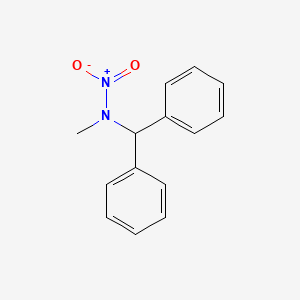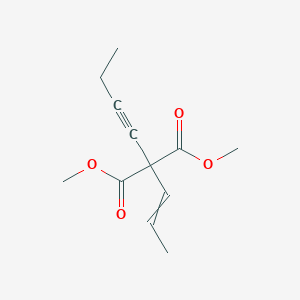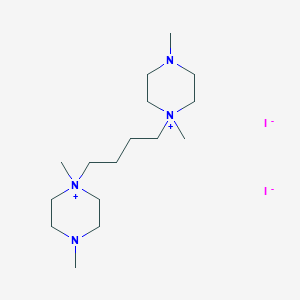
1,1'-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide is a chemical compound known for its unique structure and properties It consists of a butane backbone with two 1,4-dimethylpiperazin-1-ium groups attached at either end, and two iodide ions to balance the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide typically involves the reaction of 1,4-dibromobutane with 1,4-dimethylpiperazine in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, often around 110°C, for several hours to ensure complete conversion . The resulting intermediate is then treated with potassium iodide to replace the bromide ions with iodide ions, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified through recrystallization or other suitable methods to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide undergoes various chemical reactions, including substitution and ion exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the replacement of the iodide ions with other anions using reagents such as potassium hexafluorophosphate (KPF6) under aqueous conditions at elevated temperatures.
Ion Exchange Reactions: These reactions can be carried out using ion exchange resins or other suitable materials to replace the iodide ions with other desired anions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodide ions with hexafluorophosphate ions results in the formation of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) hexafluorophosphate .
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms at the molecular level.
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can form stable complexes with various anions and cations, influencing the pathways and processes in which it is involved. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar butane backbone but different functional groups, leading to different properties and applications.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: This compound features a butene backbone with benzene rings, resulting in distinct chemical behavior and uses.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide is unique due to its specific combination of functional groups and ionic nature. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
106479-06-5 |
|---|---|
Molekularformel |
C16H36I2N4 |
Molekulargewicht |
538.29 g/mol |
IUPAC-Name |
1-[4-(1,4-dimethylpiperazin-1-ium-1-yl)butyl]-1,4-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C16H36N4.2HI/c1-17-7-13-19(3,14-8-17)11-5-6-12-20(4)15-9-18(2)10-16-20;;/h5-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IMUUZHHJMVJGTB-UHFFFAOYSA-L |
Kanonische SMILES |
CN1CC[N+](CC1)(C)CCCC[N+]2(CCN(CC2)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


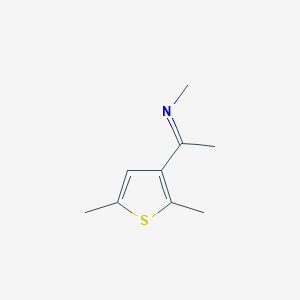
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
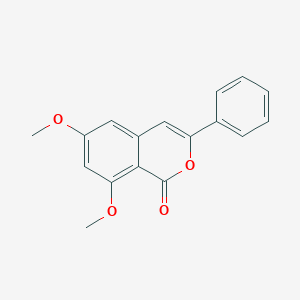
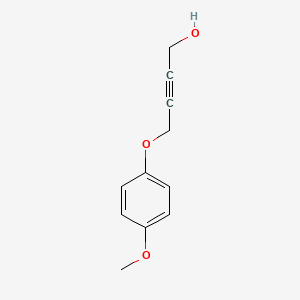


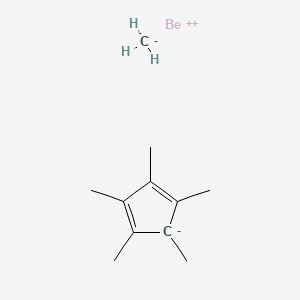
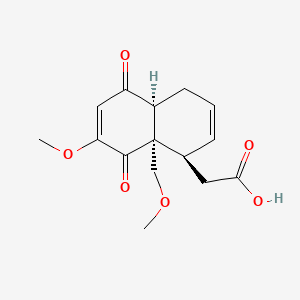

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
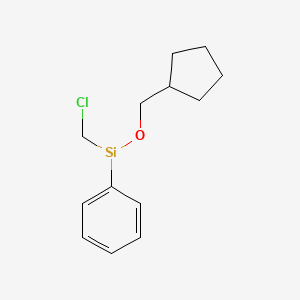
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
